molecular formula C12H18N2O B027174 (4-Benzylmorpholin-2-yl)methanamine CAS No. 110859-47-7

(4-Benzylmorpholin-2-yl)methanamine

Cat. No.: B027174
CAS No.: 110859-47-7
M. Wt: 206.28 g/mol
InChI Key: CKZVBXBEDDAEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylmorpholin-2-yl)methanamine (CAS: 110859-47-7) is a primary amine derivative featuring a morpholine ring substituted with a benzyl group at the 4-position and an aminomethyl group at the 2-position. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.284 g/mol . Key physicochemical properties include:

  • Density: 1.1±0.1 g/cm³
  • Boiling Point: 312.3±22.0 °C (at 760 mmHg)
  • LogP: 0.49 (indicating moderate lipophilicity)
  • Water Solubility: Limited due to hydrophobic benzyl substitution .

The compound is synthesized via cyclization reactions involving benzyl-substituted intermediates, as noted in synthetic routes described in patents and chemical catalogs .

Preparation Methods

Morpholine Ring Formation

The morpholine scaffold is typically synthesized via cyclization of diethanolamine derivatives. For example, diethanolamine reacts with benzyl chloride under acidic conditions to form 4-benzylmorpholine.

Acid-Catalyzed Cyclization

A mixture of diethanolamine (10.0 g, 95.2 mmol) and benzyl chloride (12.1 mL, 104.7 mmol) in toluene is heated at 110°C for 24 hours with catalytic p-toluenesulfonic acid (0.5 g). The reaction yields 4-benzylmorpholine with 78–85% efficiency after aqueous workup .

Key Data:

ParameterValue
Temperature110°C
Reaction Time24 h
Yield78–85%

Benzylation at the 4-Position

Benzylation of the morpholine ring is achieved through nucleophilic substitution or transition-metal-catalyzed coupling.

Alkylation with Benzyl Bromide

A suspension of morpholine (5.0 g, 57.4 mmol) and potassium carbonate (15.8 g, 114.8 mmol) in DMF (50 mL) is treated with benzyl bromide (7.3 mL, 60.3 mmol) at 0°C. After stirring for 2 hours, the mixture is extracted with ethyl acetate (3 × 100 mL), washed with brine, and dried over MgSO₄. Evaporation yields 4-benzylmorpholine with 90% purity .

Optimization Insights:

  • Solvent Choice: DMF enhances reactivity compared to THF or acetonitrile.

  • Base Selection: Potassium carbonate outperforms sodium hydride in minimizing side reactions .

Introduction of the Methanamine Group

The 2-position methanamine group is introduced via reductive amination or alkylation of nitriles .

Reductive Amination Protocol

A solution of 4-benzylmorpholin-2-one (2.0 g, 9.7 mmol) and methylamine (2.5 mL, 40% in methanol) in methanol (30 mL) is treated with sodium cyanoborohydride (1.2 g, 19.4 mmol) at 25°C for 12 hours. The crude product is purified via column chromatography (EtOAc/hexane, 1:1) to afford (4-benzylmorpholin-2-yl)methanamine in 65–70% yield .

Critical Parameters:

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
Temperature25°C
Yield65–70%

Nitrile Reduction Pathway

Alternately, 4-benzylmorpholine-2-carbonitrile (1.5 g, 6.8 mmol) is hydrogenated at 50 psi H₂ over Raney nickel (0.3 g) in ethanol (20 mL) for 6 hours. Filtration and evaporation yield the target amine with 75% efficiency .

Industrial-Scale Adaptations

Large-scale production emphasizes cost efficiency and safety:

Continuous Flow Synthesis

A tubular reactor system processes diethanolamine and benzyl chloride at 120°C with a residence time of 30 minutes, achieving 82% conversion. Subsequent reductive amination in a packed-bed reactor with immobilized borohydride resins enhances throughput .

Advantages:

  • 40% reduction in solvent usage compared to batch processes.

  • Consistent enantiomeric excess (>98% ee) via chiral catalyst integration.

Purification and Characterization

Final purification employs column chromatography (silica gel, EtOAc/hexane) or crystallization from ethanol/water mixtures.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.02 (s, 2H, NCH₂), 2.85–2.79 (m, 2H, NH₂CH₂) .

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient) .

Challenges and Mitigation Strategies

  • Racemization: Elevated temperatures during reductive amination cause partial racemization. Using low-temperature (0–5°C) conditions retains >95% enantiomeric purity .

  • Byproduct Formation: Over-alkylation is suppressed by stoichiometric control of benzyl bromide (1.05 equiv) .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals:
(4-Benzylmorpholin-2-yl)methanamine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its morpholine ring and benzyl group facilitate the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Case Study: Inhibition of MTH1 Enzyme
Research has indicated that this compound can inhibit the MTH1 enzyme, which is implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. By inhibiting this enzyme, the compound may provide therapeutic benefits for patients suffering from chronic inflammatory conditions .

Organic Synthesis

Intermediate in Chemical Reactions:
The compound is frequently used as an intermediate in the synthesis of various organic molecules. Its functional groups allow for diverse chemical modifications, making it a versatile building block in organic chemistry. For example, it can undergo oxidation, reduction, and substitution reactions to yield different derivatives that may possess unique properties .

Reaction Type Common Reagents Products
OxidationHydrogen peroxideN-oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionBenzyl chlorideSubstituted benzyl derivatives

Biological Studies

Research on Biological Activity:
this compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biomolecules suggest it may play a role as an enzyme inhibitor or receptor ligand in pharmacological studies . The compound's unique structure enables it to bind effectively to target proteins, influencing their activity.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in various sectors, including pharmaceuticals and agrochemicals. The compound's scalability in production processes allows for efficient manufacturing while maintaining high purity levels .

Mechanism of Action

The mechanism of action of (4-Benzylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional analogs of (4-Benzylmorpholin-2-yl)methanamine are compared below, focusing on substituents, physicochemical properties, and applications.

Structural Analogs with Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences Molecular Formula Molecular Weight (g/mol)
(R)-(4-Benzylmorpholin-2-yl)methanol 943442-96-4 1.00 Methanol group replaces methanamine C₁₂H₁₇NO₂ 207.27
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol 1416445-20-9 0.94 Additional 6,6-dimethyl groups on morpholine C₁₄H₂₁NO₂ 235.32
2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride 1914148-61-0 0.88 Ethanamine backbone; dihydrochloride salt C₁₃H₂₂Cl₂N₂O 305.23
4-Benzyl-2,2-dimethylmorpholine 84761-04-6 0.87 2,2-dimethyl substitution on morpholine C₁₃H₁₉NO 205.30
(4-Methylmorpholin-2-yl)methanamine 141814-57-5 N/A Methyl replaces benzyl on morpholine C₆H₁₄N₂O 130.19

Data sourced from chemical similarity analyses and synthetic reports .

Key Differences in Physicochemical Properties

Lipophilicity :

  • The benzyl group in this compound increases LogP (0.49) compared to (4-Methylmorpholin-2-yl)methanamine (LogP ~0.2 estimated), enhancing membrane permeability but reducing aqueous solubility .
  • The dihydrochloride salt of 2-(4-Benzylmorpholin-2-yl)ethanamine shows improved solubility due to ionic character .

Thermal Stability :

  • This compound has a higher boiling point (312.3°C) than (4-Methylmorpholin-2-yl)methanamine (~250°C predicted), attributed to stronger van der Waals forces from the benzyl group .

Synthetic Accessibility :

  • The benzyl-substituted derivative requires multi-step synthesis involving cyclization, whereas methyl-substituted analogs are simpler to prepare .

Biological Activity

(4-Benzylmorpholin-2-yl)methanamine, a compound characterized by its morpholine and benzyl groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • Molecular Weight : 206.284 g/mol
  • CAS Number : 214273-17-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure facilitates its binding affinity, which is influenced by the morpholine ring and the benzyl group. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, making it a valuable compound in drug development.

Medicinal Chemistry

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system (CNS) . Its unique structural features allow for modifications that enhance its biological efficacy.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged in developing treatments for various diseases .

Case Study 1: CNS Targeting

A study focused on the synthesis of derivatives of this compound aimed at enhancing its affinity for CNS receptors. The results indicated that certain derivatives exhibited increased potency as receptor ligands compared to the parent compound .

Case Study 2: COVID-19 Therapeutics

In a broader context, this compound was included in a computational screening study aimed at identifying potential therapeutics for COVID-19. The study utilized molecular dynamics simulations to assess the binding interactions of the compound with viral proteins, suggesting its potential role in multi-drug therapy approaches .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
(S)-(4-Benzylmorpholin-2-yl)methanamineEnantiomer with similar properties but different stereochemistryPotential enzyme inhibitor
4-benzylmorpholineLacks methanamine group; different reactivityLimited biological activity
2-(benzylamino)morpholineSimilar structure; benzyl group attached to nitrogenVaries based on substitution

Properties

IUPAC Name

(4-benzylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911876
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110859-47-7
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-benzylmorpholin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of crude 4-benzyl-2-phthalimidomethylmorpholine (64 g) in ethanol (500 ml) was added hydrazine monohydrate (18 ml, 0.57 mol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (200 ml×3), the combined organic layer was dried over potassium carbonate and the solvent was distilled off to give crude 2-aminomethyl-4-benzylmorpholine (42.97 g). This compound was used for the subsequent reaction without purification.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-azidomethyl-4-benzylmorpholine (15 g) in toluene (40 ml) is added dropwise to a stirred solution of 70% sodium bis(2-methoxyethoxy)aluminum hydride in toluene (60 ml) cooled to -5° C. The reaction mixture is stirred at 25° C. for 1.5 hours and cooled to 10° C., and the excess of the reducing agent is decomposed by the cautious addition of 10% aqueous sodium hydroxide solution. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the title compound is obtained a an oil (11 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(4-Benzylmorpholin-2-yl)methanamine 2d (1.35 g, 6.50 mmol) was dissolved in 30 mL of ethanol followed by the addition of L-(−)-dibenzoyltartaric acid (2.34 g, 6.50 mmol). The reaction solution was heated to reflux for 10 minutes, then cooled down to room temperature, placed for 16 hours resulting in the formation of crystal and filtered. The filter cake was dissolved in 10 mL of water, added with 1 M aqueous sodium hydroxide solution to adjust pH to 9 and extracted with dichloromethane (30 mL×3). The combined organic phase was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound [(2R)-4-benzylmorpholin-2-yl]methanamine 15a (0.28 g, yield: 28.0%) as a light yellow oil liquid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-(−)-dibenzoyltartaric acid
Quantity
2.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Benzylmorpholin-2-yl)methanamine
(4-Benzylmorpholin-2-yl)methanamine
(4-Benzylmorpholin-2-yl)methanamine
(4-Benzylmorpholin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.